2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol
Description
2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is a halogenated aromatic compound featuring a 4-chlorophenyl group attached to a propyl chain, which is further linked via an amino group to a propan-1-ol moiety. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)propylamino]propan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(14-9(2)8-15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
TVXHDGQXCXCVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with propylamine, followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinated compounds and the need for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
This compound shares the 4-chlorophenyl group but differs significantly in its functional groups. The ketone (propan-1-one) and cyclopropyl substituent introduce distinct electronic and steric effects compared to the amino alcohol chain in the target compound. Cyclopropane’s ring strain may enhance reactivity or alter binding affinity in biological systems, while the ketone group could influence solubility and metabolic stability .
3-{[1-(Thiophen-2-yl)propyl]amino}propan-1-ol
Replacing the 4-chlorophenyl group with a thiophene ring reduces lipophilicity and introduces sulfur-based electronic effects. The molar mass of this analog is 199.31 g/mol (C₁₀H₁₇NOS), whereas the target compound’s estimated molar mass is ~226–230 g/mol (assuming C₁₂H₁₇ClNO). The thiophene moiety may enhance π-π stacking interactions in drug-receptor binding, contrasting with the chlorine atom’s electron-withdrawing effects in the target compound .
2-Chloro-6-fluoro-3-methylbenzamide
The fluorine and chlorine atoms in such compounds often improve metabolic stability and target affinity, suggesting that the 4-chlorophenyl group in the target compound may serve a similar purpose.
Data Table: Structural and Commercial Comparison
Research Findings and Implications
- Amino Alcohol Utility: The amino alcohol moiety is a common pharmacophore in beta-blockers and chiral ligands. However, the discontinuation of the target compound suggests possible challenges in synthesis, stability, or efficacy relative to alternatives.
- Halogenation Trends: The prevalence of discontinued halogenated compounds (e.g., 2-Chloro-6-fluoro-3-methylbenzamide ) underscores the industry’s shift toward non-halogenated or less toxic analogs, possibly due to regulatory or environmental concerns.
Biological Activity
2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is a synthetic organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its interactions with various biological systems, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN
- Molecular Weight : Approximately 213.70 g/mol
- Structure : The compound features a propanol backbone with a chlorophenyl group, contributing to its unique biological properties.
Mechanisms of Biological Activity
Preliminary studies indicate that 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol interacts with specific molecular targets, including enzymes and receptors. These interactions may lead to the modulation of neurotransmitter systems involved in pain and inflammation pathways:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
- Receptor Modulation : It has been suggested that this compound can modulate receptor functions, potentially influencing physiological responses related to pain and inflammation .
In Vitro Studies
In vitro studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. Various assays have been conducted to evaluate its efficacy:
Case Studies
A notable case study explored the compound's effects on pain models. The results demonstrated that 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol significantly reduced pain responses in animal models, suggesting its potential as a therapeutic agent for managing pain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is crucial for optimizing its biological activity:
- Substituent Effects : Modifications on the chlorophenyl group can influence binding affinity and selectivity for target receptors.
- Hydrophobicity and Lipophilicity : The balance between hydrophilic and hydrophobic regions in the molecule affects its bioavailability and interaction with cellular membranes .
Potential Therapeutic Applications
Given its biological activity, 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol holds promise for various therapeutic applications:
- Pain Management : Its analgesic properties suggest potential use in treating chronic pain conditions.
- Anti-inflammatory Treatments : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
